molecular formula C17H12O4 B195188 3-Methylflavone-8-carboxylic acid CAS No. 3468-01-7

3-Methylflavone-8-carboxylic acid

Cat. No.: B195188
CAS No.: 3468-01-7
M. Wt: 280.27 g/mol
InChI Key: KMMBBZOSQNLLMN-UHFFFAOYSA-N
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Description

3-Methylflavone-8-carboxylic acid: is an organic compound belonging to the class of flavones. It is characterized by a flavone structure substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (190°C). This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylflavone-8-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Mechanism of Action

3-Methylflavone-8-carboxylic acid exerts its effects primarily through its role as an inhibitor of phosphoric diester hydrolase (EC 3.1.4.*). By inhibiting this enzyme, it interferes with the hydrolysis of phosphodiester bonds, leading to various biological effects. The compound’s molecular targets include enzymes involved in inflammatory and oxidative pathways .

Comparison with Similar Compounds

    Flavoxate: A derivative used as a muscle relaxant.

    3-Methylflavone: The parent compound without the carboxylic acid group.

    8-Hydroxyflavone: A similar compound with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 3-Methylflavone-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its role as an intermediate in the synthesis of flavoxate hydrochloride further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBBZOSQNLLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188231
Record name 3-Methylflavone-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-01-7
Record name 3-Methylflavone-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3468-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylflavone-8-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylflavone-8-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLFLAVONE-8-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Cc1c(-c2ccccc2)oc2c(C(=O)O)cc(Cl)cc2c1=O
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Synthesis routes and methods II

Procedure details

A 29.4 g (0.10 mole) quantity of methyl 3-methylflavone-8-carboxylate was added to 200 ml of a solution of 0.5N--KOH in methanol. The mixture was refluxed with heating for 3 hours and the solvent was removed by distillation. To the residue was added 300 ml of water to dissolve the residue in water and the solution was subjected to filtration. The filtrate was neutralized with dilute hydrochloric acid to give 27.3 g (97.5%) of 3-methylflavone-8-carboxylic acid, M.P. 229° to 231.5° C.
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Synthesis routes and methods III

Procedure details

Into a pressure reactor were placed 3.15 g (0.01 mole) of 6-chloro-3-methylflavone-8-carboxylic acid, 4.0 g (0.03 mole) of sodium acetate, 150 ml of isopropanol and 0.2 g of 5% palladium-carbon catalyst. After the atmosphere was replaced with hydrogen gas, reaction was performed at a pressure of 5.0 kg/cm2G at 70° C. for 6 hours. Then the reaction mixture was treated in the same manner as in Example 13, affording 2.6 g (93%) of 3-methylflavone-8-carboxylic acid which was recrystallized from alcohol, giving a product melting at 230° to 233° C.
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6-chloro-3-methylflavone-8-carboxylic acid
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Synthesis routes and methods IV

Procedure details

Thus, 2-propionyloxybenzoic acid is heated with anhydrous aluminum chloride in a Fries rearrangement and the resulting 3-carboxy-2-hydroxypropiophenone is heated with benzoic anhydride and alkali benzoate at 180° to 190° C. to afford 3-methylflavone-8-carboxylic acid derivatives.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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